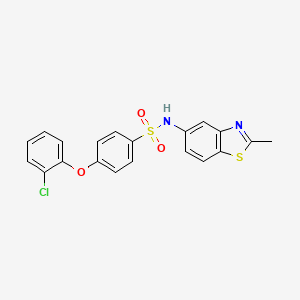

N-((1-ethylpyrrolidin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-((1-ethylpyrrolidin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This class of compounds is known for a wide range of biological activities.

Synthesis Analysis

- The synthesis of related triazole compounds involves multi-step processes using various starting materials. For example, the synthesis of some triazole derivatives was achieved using hydroxyphenylpropan and characterized by NMR, IR, MS spectra, and X-ray diffraction (Shen et al., 2013).

- Another synthesis method for a similar triazole compound utilized 4-chlorobenzenamine as the starting material and explored optimal reaction conditions for maximum yield (Kan, 2015).

Molecular Structure Analysis

- The molecular structure of triazole derivatives is characterized by intermolecular and intramolecular hydrogen bonding, which influences their stability and reactivity. X-ray diffraction crystallography is a common technique used for structure elucidation (Shen et al., 2013).

Chemical Reactions and Properties

- Triazole compounds can undergo various chemical reactions, including coupling and rearrangement reactions, to yield a variety of derivatives with different functional groups (L'abbé et al., 2010).

Physical Properties Analysis

- The physical properties, such as thermal stability and crystal packing of triazole compounds, can be characterized using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. For example, a nitrogen-rich energetic triazole compound exhibited high thermal stability (Qin et al., 2016).

Chemical Properties Analysis

- The chemical properties, including reactivity and potential applications in various fields such as medicinal chemistry, are determined by the functional groups present in the triazole ring. For instance, benzamide derivatives of triazoles have been studied for their neuroleptic activity (Sumio et al., 1981).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative methods for synthesizing compounds related to N-((1-ethylpyrrolidin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, focusing on their potential as bioactive molecules. For example, novel synthesis approaches have been explored for pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidine derivatives, showing significant promise in anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016; Hebishy et al., 2020). Another study focused on the synthesis of trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole ring, highlighting their significant biological activities and potential in clinical drugs (Prasad et al., 2021).

Biological Evaluation

Compounds structurally related to this compound have been synthesized and evaluated for various biological activities. For instance, certain triazenopyrazoles demonstrated increased survival time in mouse leukemia assays, suggesting potential antileukemic activity (Shealy & O'dell, 1971). Moreover, a series of benzamides designed as potential neuroleptics showed inhibitory effects on stereotyped behavior in rats, underscoring the therapeutic potential of these compounds in treating psychosis (Iwanami et al., 1981).

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral activities of compounds related to this compound. For example, certain newly synthesized compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in treating infectious diseases (Hebishy et al., 2020). Another study demonstrated that Mannich bases derived from 1,2,4triazoles exhibited good antimicrobial activity, suggesting their use in addressing bacterial infections (Fandaklı et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-2-21-10-6-9-13(21)11-17-16(22)15-14(18-20-19-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,17,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKIJDRYQRSIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=NNN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)